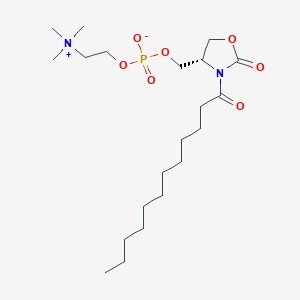
Oxazolidinone-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidinone-PC, also known as this compound, is a useful research compound. Its molecular formula is C21H41N2O7P and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
- Methicillin-resistant Staphylococcus aureus (MRSA): Oxazolidinones are particularly effective against MRSA and vancomycin-resistant Enterococcus (VRE) infections. Clinical studies have shown their efficacy in treating serious infections such as pneumonia, skin infections, and endocarditis .
- Tuberculosis: New oxazolidinone derivatives are being explored for their potential against multidrug-resistant tuberculosis (MDR-TB). Compounds like Radezolid have demonstrated significant activity against Mycobacterium tuberculosis .
Clinical Efficacy Against Resistant Strains
A study evaluated various oxazolidinones against biofilms formed by MRSA. The results indicated that while all tested compounds exhibited some activity, Radezolid showed superior biofilm eradication capabilities compared to Linezolid and Ranbezolid .
| Compound | Minimum Biofilm Eradication Concentration (MBEC) | MIC (μg/mL) |
|---|---|---|
| Radezolid | 8-fold higher than MIC | <0.5 |
| Linezolid | 4-fold higher than MIC | 1-4 |
| Ranbezolid | 128-1024 times higher than MBECc | 0.5 |
Development of Novel Derivatives
Recent research has focused on modifying the C-5 side chain of oxazolidinones to enhance antibacterial activity and reduce toxicity. For instance, compounds with cyclopropyl moieties have shown improved efficacy against resistant strains without significant cytotoxic effects .
Other Therapeutic Applications
Beyond antibacterial uses, oxazolidinones are being investigated for:
- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties: Research is ongoing to explore their role in inflammatory diseases.
- Neurological Disorders: Emerging studies suggest potential applications in treating neurological conditions due to their ability to cross the blood-brain barrier .
Propiedades
Número CAS |
153531-48-7 |
|---|---|
Fórmula molecular |
C21H41N2O7P |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |
Clave InChI |
GFWOXNLXNCLUMK-IBGZPJMESA-N |
SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES isomérico |
CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















